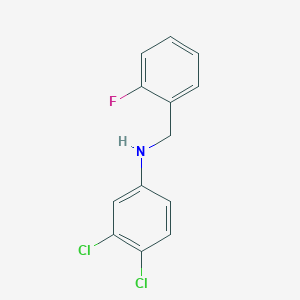
3,4-dichloro-N-(2-fluorobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(2-fluorobenzyl)aniline: is an organic compound with the molecular formula C13H10Cl2FN . It consists of an aniline ring substituted with two chlorine atoms at the 3 and 4 positions and a fluorobenzyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 3,4-dichloroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aniline nitrogen .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3,4-Dichloro-N-(2-fluorobenzyl)aniline can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aniline ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: In chemistry, 3,4-dichloro-N-(2-fluorobenzyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: The compound may be used in biological research to study the effects of halogenated anilines on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 3,4-dichloro-N-(2-fluorobenzyl)aniline is not explicitly detailed in the literature. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloro-N-(2-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorobenzyl group adds a level of complexity and potential for specific interactions that are not present in simpler dichloroanilines.
属性
IUPAC Name |
3,4-dichloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-6-5-10(7-12(11)15)17-8-9-3-1-2-4-13(9)16/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRTUPFZYDHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
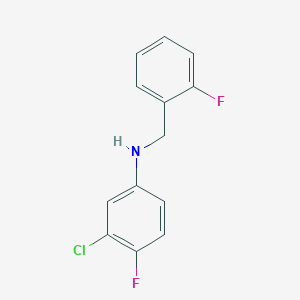
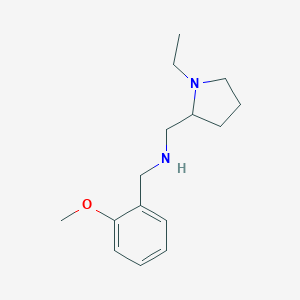
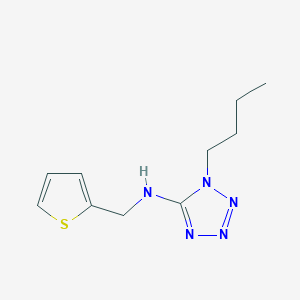
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
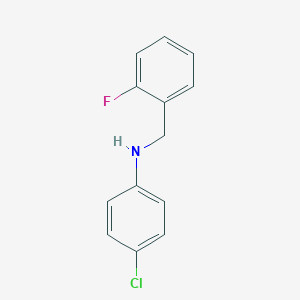
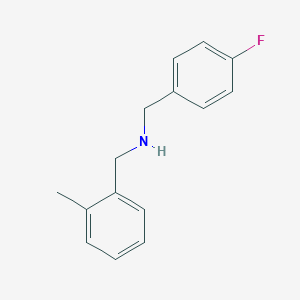
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
